N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential pharmacological activities, including antitubercular and antiviral properties .
Mechanism of Action
Target of Action
It has been synthesized and tested against three mycobacterium tuberculosis cell lines . This suggests that the compound may target certain proteins or enzymes essential for the survival and replication of Mycobacterium tuberculosis.
Mode of Action
The activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group
Biochemical Pathways
Given its antitubercular activity, it is plausible that it interferes with the biochemical pathways essential for the growth and survival of mycobacterium tuberculosis .
Result of Action
It has been reported that this compound exhibits activity against mycobacterium tuberculosis cell lines , suggesting that it may inhibit the growth of these cells.
Biochemical Analysis
Biochemical Properties
The biochemical activities of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Cellular Effects
This compound has been tested against three Mycobacterium tuberculosis cell lines . The compound influences cell function by inhibiting the growth of the bacillus Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of action of this compound is currently under investigation. Preliminary studies suggest that the compound inhibits M. tuberculosis cell growth .
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate. This intermediate is then converted to 4-chlorophenylhydrazide through hydrazination. The next step involves the cyclization of 4-chlorophenylhydrazide with cyanogen bromide to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. Finally, the coupling of this intermediate with phenylacetyl chloride in the presence of a base such as sodium hydride yields the desired product .
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing other heterocyclic compounds.
Medicine: Its antiviral properties have been explored for potential therapeutic applications.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can be compared with other oxadiazole derivatives such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also exhibits antiviral activity but differs in its sulfur-containing ring structure.
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: This intermediate in the synthesis of the target compound has similar pharmacological properties but lacks the phenylacetamide group. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological activities.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-8-6-12(7-9-13)15-19-20-16(22-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKJRJKHDFEUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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